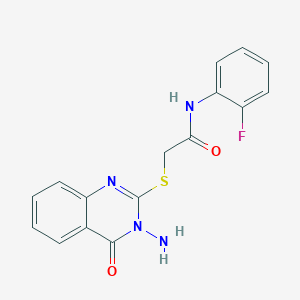
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide, also known as TBTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TBTS belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide is also stable under normal laboratory conditions. However, one limitation of 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new anti-cancer drugs. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide could also be used in the development of new therapies for Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide and its potential therapeutic applications.
Méthodes De Synthèse
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyrrolidine and trifluoroacetic anhydride to yield 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide.
Applications De Recherche Scientifique
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C14H13F3N2OS2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C14H13F3N2OS2/c15-14(16,17)9-3-4-11-10(7-9)18-13(22-11)21-8-12(20)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8H2 |
Clé InChI |
JOFFOCMIDADOSR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
SMILES canonique |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)
![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)
